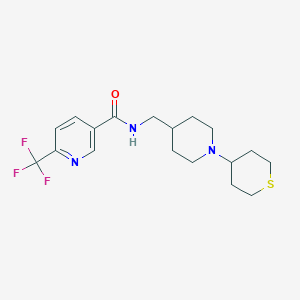
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C18H24F3N3OS and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a piperidine ring, a tetrahydrothiopyran moiety, and a trifluoromethyl-substituted nicotinamide. Understanding its biological activity is crucial for evaluating its potential in treating various medical conditions.
The molecular formula of this compound is C16H24F3N3OS, with a molecular weight of approximately 367.44 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.
Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The tetrahydrothiopyran and piperidine rings are known to influence receptor binding and modulation, which can lead to anxiolytic and anticonvulsant effects.
Target Receptors
- Serotonin Receptors : Interaction with serotonin receptors may modulate mood and anxiety levels.
- Dopamine Receptors : Potential effects on dopaminergic pathways could influence reward and motivation behaviors.
Biological Activity
Research indicates several biological activities associated with this compound:
Anticonvulsant Effects
Studies have shown that compounds with similar structures exhibit anticonvulsant properties. For instance, the blockade of kappa opioid receptors (KOR) has been linked to reduced seizure activity in animal models.
Anxiolytic Properties
The compound’s interaction with serotonin receptors suggests potential anxiolytic effects, which could be beneficial in treating anxiety disorders.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Tetrahydrothiopyran Derivatives :
-
Kappa Opioid Receptor Antagonism :
- A study focused on the pharmacological profile of tetrahydrothiopyran derivatives revealed that specific compounds acted as selective KOR antagonists, leading to altered pain perception and hormonal responses.
- These findings highlight the therapeutic potential of such compounds in pain management.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for determining the clinical applicability of this compound:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Widely distributed |
| Metabolism | Hepatic |
| Excretion | Renal |
属性
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3OS/c19-18(20,21)16-2-1-14(12-22-16)17(25)23-11-13-3-7-24(8-4-13)15-5-9-26-10-6-15/h1-2,12-13,15H,3-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMCQRDIBHPWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














